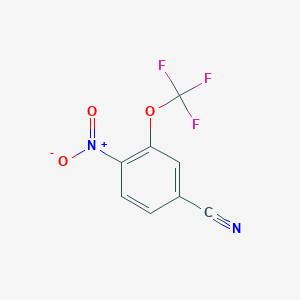

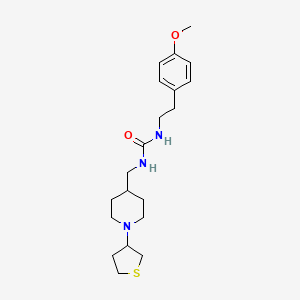

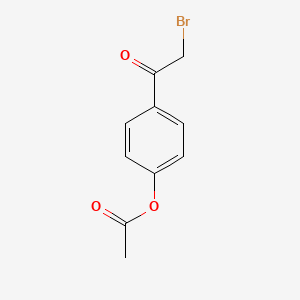

![molecular formula C25H33N7O3 B3009776 2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1189425-36-2](/img/structure/B3009776.png)

2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives studied for their biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as ligands for receptors or as pharmacological agents .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of a thioacetamide bridge and the introduction of various substituents to the core structure. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the acetamide moiety . Similarly, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized through alkylation reactions in a Dimethylformamide (DMF) environment . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonding and a folded conformation around the methylene carbon atom of the thioacetamide bridge. For example, crystal structures of related compounds have shown that the pyrimidine ring is inclined to the benzene ring by various degrees, and intramolecular N—H⋯N hydrogen bonds stabilize the folded conformation . These structural features are likely to be present in the compound under analysis, given its structural resemblance to the compounds studied.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, particularly those that lead to the formation of ring-annulated products. For instance, N-aryl-2-chloroacetamides have been used as doubly electrophilic building blocks for the synthesis of fused thiazolo[3,2-a]pyrimidinones . The reactivity of the compound may be explored in similar ring-forming reactions, potentially yielding novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The intramolecular hydrogen bonding and the conformation of the molecule can affect its melting point, solubility, and stability. The presence of a trifluoromethyl group in the compound of interest suggests it may have unique electronic properties, potentially affecting its reactivity and interaction with biological targets. The pharmacological evaluation of similar compounds has shown moderate anticonvulsant activity, which could be a property of interest for the compound as well .

科学的研究の応用

Radiosynthesis and PET Imaging A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The research demonstrated the potential of fluorine-18 labeled compounds for in vivo imaging, showcasing the application in medical diagnostics and research into neuroinflammatory processes (Dollé et al., 2008).

Synthesis and Biological Evaluation Aggarwal et al. (2014) reported on the solvent-free synthesis and biological evaluation of new 1-(4',6'-dimethylpyrimidin-2'-yl)-5-amino-4H-3-arylpyrazole derivatives. These compounds were tested for their in vitro antibacterial activity against various pathogenic bacteria and cytotoxicity against human leukemia cells, illustrating the compound's relevance in drug discovery and antimicrobial research (Aggarwal et al., 2014).

Anticonvulsant Agents Severina et al. (2020) explored the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. The study highlights the potential therapeutic applications of these compounds in treating seizures, emphasizing the importance of molecular docking methods in predicting compound affinity and activity (Severina et al., 2020).

Antimicrobial Activity Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. The research underscores the compound's utility in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Bondock et al., 2008).

Herbicidal Activities Research into the herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea revealed its efficacy against specific weeds, indicating potential applications in agriculture (Fu-b, 2014).

特性

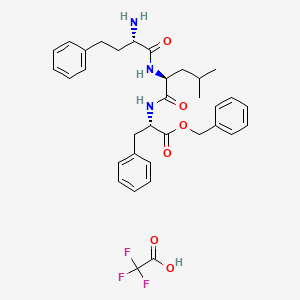

IUPAC Name |

ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOWXWMWYXAZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)